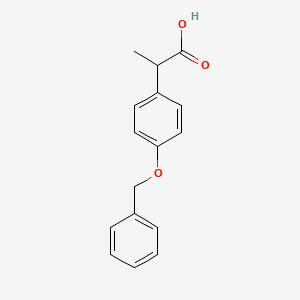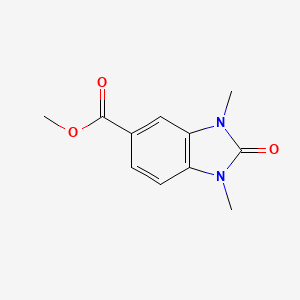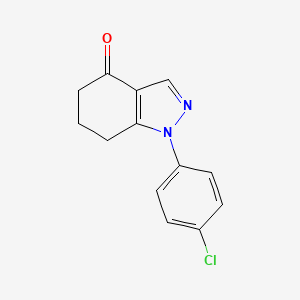
1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
1-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound belonging to the indazole family Indazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-chlorobenzaldehyde and cyclohexanone.
Cyclization: The initial step involves the condensation of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide to form an intermediate chalcone.
Hydrogenation: The chalcone is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to reduce the double bond, forming the corresponding saturated ketone.
Cyclization to Indazole: The final step involves cyclization of the ketone with hydrazine hydrate under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production follows similar steps but is optimized for large-scale synthesis. This includes using continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions, ensuring high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, converting ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 1-(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand the interaction of indazole derivatives with enzymes and receptors.
Industrial Applications: Employed as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The chlorophenyl group enhances its binding affinity to these targets, while the indazole ring facilitates interactions with active sites. This dual interaction mechanism makes it effective in modulating biological pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
- 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-(4-Methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 1-(4-Nitrophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Uniqueness: 1-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to the presence of the chlorophenyl group, which enhances its electron-withdrawing properties, affecting its reactivity and binding affinity. This makes it distinct in its biological activity and potential therapeutic applications compared to other indazole derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKPEVGUVGBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



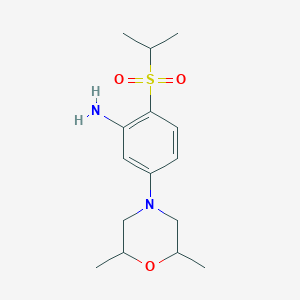


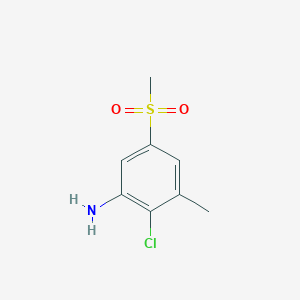
![[1-(4-Methylsulfonylphenyl)piperidin-3-yl]methanol](/img/structure/B7814105.png)
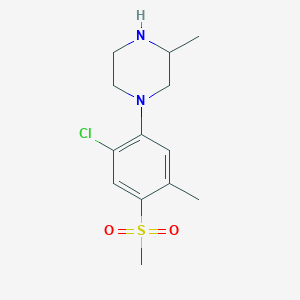
![7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B7814113.png)
